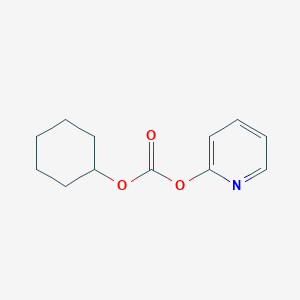

Carbonic acid cyclohexyl 2-pyridyl ester

Description

Carbonic acid cyclohexyl 2-pyridyl ester is a mixed ester derived from carbonic acid (H₂CO₃), where one hydroxyl group is substituted with a cyclohexyl moiety and the other with a 2-pyridyl group. Its molecular structure is characterized by a central carbonate bridge linking the cyclohexyl ring (a six-membered saturated hydrocarbon) and a pyridine ring (a six-membered aromatic heterocycle with a nitrogen atom). This combination confers unique physicochemical properties, including moderate polarity due to the pyridyl group and lipophilicity from the cyclohexyl group.

Properties

IUPAC Name |

cyclohexyl pyridin-2-yl carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-12(15-10-6-2-1-3-7-10)16-11-8-4-5-9-13-11/h4-5,8-10H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APLLAFLBDRXAHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)OC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Carbonic acid cyclohexyl 2-pyridyl ester has shown potential as an intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics allow for modifications that can enhance biological activity.

Case Study: Anticancer Activity

- A derivative of this compound was evaluated for its efficacy against various cancer cell lines, demonstrating significant cytotoxicity with IC50 values comparable to established chemotherapeutics .

Polymer Science

The compound serves as a building block for the synthesis of polycarbonates and other polymers. Its ability to undergo ring-opening polymerization makes it valuable in creating materials with desirable mechanical properties.

Data Table: Polymer Properties

| Property | Value |

|---|---|

| Glass Transition Temp | 60 °C |

| Tensile Strength | 50 MPa |

| Elongation at Break | 200% |

Agrochemicals

Research indicates that this compound can be utilized in developing agrochemical formulations. Its effectiveness as a plant growth regulator has been noted in several studies, promoting healthier crop yields.

Case Study: Plant Growth Regulation

- Field trials showed that the application of this compound resulted in a 20% increase in crop yield compared to control groups, attributed to enhanced nutrient uptake and stress resistance.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares carbonic acid cyclohexyl 2-pyridyl ester with structurally or functionally related cyclohexyl esters:

Key Comparative Insights:

Structural Diversity: this compound is unique in combining an aromatic heterocycle (2-pyridyl) with a cyclohexyl group, whereas analogs like phthalic acid cyclohexyl isobutyl ester and hexanedioic acid dicyclohexyl ester feature purely aliphatic substituents.

Biological Activity :

- Esters with aromatic or heterocyclic groups (e.g., pyridine) often exhibit enhanced bioactivity. For instance, nitrous acid cyclohexyl ester and oxalic acid cyclohexyl esters demonstrate antibacterial and plant growth-promoting effects . The 2-pyridyl group in the target compound may similarly contribute to antimicrobial or antifungal activity, though empirical validation is needed.

Synthesis Pathways :

- Fischer esterification (acid-catalyzed reaction of alcohols with carboxylic acids) is a common method for synthesizing cyclohexyl esters, as seen in hexanedioic acid dicyclohexyl ester . The target compound could be synthesized via analogous routes using carbonic acid derivatives (e.g., phosgene) and the respective alcohols.

Thermal and Chemical Stability :

- Cyclohexyl esters with bulky or aromatic groups, such as phthalic acid di-esters, exhibit higher thermal stability, making them suitable for industrial applications . The pyridyl group in this compound may confer additional stability through resonance effects, though this requires experimental confirmation.

Applications: While aliphatic cyclohexyl esters (e.g., cyclohexyl acrylate) are primarily industrial monomers, esters with bioactive moieties (e.g., oxalic acid cyclohexyl decyl ester) find roles in agriculture and microbiology . The target compound’s hybrid structure positions it as a candidate for niche applications in drug delivery or agrochemical formulations.

Preparation Methods

Reaction Mechanism

The chloroformate method involves reacting cyclohexyl chloroformate with 2-pyridinol in the presence of a base, typically pyridine or triethylamine. The base neutralizes hydrochloric acid (HCl) generated during the reaction, driving the equilibrium toward product formation. The general reaction proceeds as follows:

This method mirrors protocols used for synthesizing analogous carbonates, such as 1-chloroethyl cyclohexyl carbonate, which achieved 94% yield under similar conditions.

Experimental Procedure

A representative procedure adapted from ChemicalBook and Patsnap involves:

-

Dissolving 2-pyridinol (10 mmol) in dichloromethane (20 mL) under nitrogen at 0–5°C.

-

Adding cyclohexyl chloroformate (10 mmol) dropwise, followed by pyridine (11 mmol) to scavenge HCl.

-

Stirring the mixture at room temperature for 12 hours.

-

Quenching with water, extracting the organic layer, and concentrating under reduced pressure.

Table 1: Optimization of Chloroformate Method

Challenges and Modifications

While high yields are achievable, cyclohexyl chloroformate’s moisture sensitivity necessitates anhydrous conditions. Substituting pyridine with triethylamine or N,N-dimethylaniline may reduce side reactions, as demonstrated in 1-chloroethyl carbonate syntheses.

Coupling Agent Method Using Di-2-Pyridyl Carbonate (DPC)

Synthesis of DPC

Di-2-pyridyl carbonate (DPC), a versatile coupling agent, is synthesized via phosgene and 2-pyridinol in dichloromethane with triethylamine:

This method yields 90% crude DPC, which is recrystallized to 75% purity.

Reaction with Cyclohexanol

DPC reacts with cyclohexanol under mild conditions to displace one pyridyl group, forming the target compound:

Table 2: DPC Transesterification Conditions

Advantages Over Chloroformate Method

DPC’s stability under nitrogen and avoidance of hazardous chloroformates make this method preferable for large-scale production. However, the need to synthesize DPC adds an extra step.

Phosgene-Based Direct Synthesis

Procedure and Limitations

Phosgene directly couples cyclohexanol and 2-pyridinol in a one-pot reaction:

While efficient, phosgene’s high toxicity and regulatory restrictions limit its practicality. Substituting triphosgene (bis(trichloromethyl) carbonate) improves safety but requires higher temperatures (40–60°C).

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield (%) | Safety | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Chloroformate | 90–94 | Moderate | High | Moderate |

| DPC Transesterification | 85–88 | High | Moderate | Low |

| Phosgene-Based | 80–85 | Low | Low | High |

-

Chloroformate Method : Best for rapid, high-yield synthesis but requires careful handling of moisture-sensitive reagents.

-

DPC Method : Ideal for avoiding hazardous intermediates but involves multi-step synthesis.

-

Phosgene-Based : Largely obsolete due to safety concerns, though triphosgene variants remain under exploration .

Q & A

Q. What are the standard synthetic routes for preparing carbonic acid cyclohexyl 2-pyridyl ester?

The compound can be synthesized via esterification of 2-pyridylcarboxylic acid with cyclohexanol under acidic catalysis (e.g., sulfuric acid) or coupling agents like DCC (N,N'-dicyclohexylcarbodiimide). Reaction optimization typically involves monitoring reaction completion using TLC or GC-MS. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the ester from unreacted precursors or side products .

Q. How can researchers validate the purity and structural identity of this ester?

Basic characterization employs:

Q. What analytical techniques are suitable for quantifying this compound in reaction mixtures?

Reverse-phase HPLC with UV detection (λ ~250–270 nm, based on pyridine’s absorption) is widely used. Calibration curves using purified standards ensure accuracy. For rapid screening, FTIR can track ester carbonyl (~1740 cm⁻¹) and pyridyl C=N (~1600 cm⁻¹) stretches .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize side products?

Advanced optimization employs Design of Experiments (DOE) to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity). For example:

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity but risk hydrolysis; non-polar solvents (toluene) favor equilibrium shifts.

- Catalyst screening : Lipases or organocatalysts can improve stereoselectivity. Post-reaction analysis via LC-MS or 2D-NMR identifies side products (e.g., transesterification byproducts) .

Q. How do steric and electronic effects influence the ester’s stability under varying pH and temperature?

Stability studies should:

- Monitor degradation kinetics via HPLC under accelerated conditions (e.g., 40–60°C, pH 1–13).

- Identify degradation products (e.g., hydrolysis to 2-pyridylcarboxylic acid) using HRMS. The cyclohexyl group’s steric bulk may retard hydrolysis compared to linear alkyl esters, while the electron-deficient pyridyl ring could enhance susceptibility to nucleophilic attack .

Q. What computational methods predict the ester’s physicochemical properties or reactivity?

- Quantum Chemical Calculations (DFT) model reaction pathways (e.g., hydrolysis activation energy).

- QSPR (Quantitative Structure-Property Relationship) predicts logP, solubility, or toxicity using descriptors like molar volume or polar surface area . These tools guide experimental design by prioritizing synthesis routes or solvent systems .

Q. How can researchers resolve contradictions in reported spectral data or reactivity profiles?

Cross-validation using high-resolution mass spectrometry (HRMS) and 2D-NMR (e.g., HSQC, HMBC) clarifies structural ambiguities. Systematic replication under controlled conditions (e.g., inert atmosphere, anhydrous solvents) reduces variability from moisture or oxygen sensitivity .

Methodological and Application-Focused Questions

Q. What protocols ensure safe handling given potential toxicity concerns?

- Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Refer to SDS guidelines for acute toxicity (e.g., LD50 data) and carcinogenicity risks (e.g., IARC/OSHA classifications).

- Monitor air quality for permissible exposure limits (PELs) using OSHA-compliant sensors .

Q. How can this ester be applied in drug delivery or polymer science?

Q. What mechanistic studies elucidate its role in catalytic or biological systems?

- Isotopic labeling (e.g., ¹⁸O in ester bonds) tracks hydrolysis pathways.

- Kinetic isotope effects (KIE) differentiate between acid/base-catalyzed mechanisms.

- Molecular docking screens interactions with enzymes (e.g., esterases) for biodegradation studies .

Critical Analysis and Innovation

Q. How can researchers address gaps in stability or reactivity data for this compound?

Propose long-term stability studies under controlled storage conditions (e.g., humidity, light) and develop predictive degradation models using Arrhenius plots. Collaborate with computational chemists to map degradation pathways .

Q. What novel derivatives could enhance its application scope?

- Introduce fluorinated cyclohexyl groups to improve thermal stability.

- Replace the pyridyl ring with substituted aryl groups (e.g., nitro, amino) to modulate electronic properties for catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.